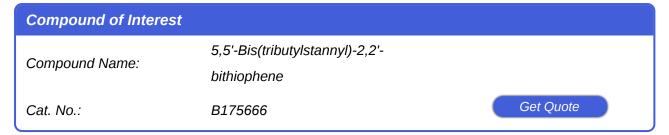


An In-depth Technical Guide to 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

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CAS Number: 171290-94-1

This technical guide provides a comprehensive overview of **5,5'-Bis(tributyIstannyI)-2,2'-bithiophene**, a key building block in the field of organic electronics. It is intended for researchers, scientists, and drug development professionals working with conjugated polymers and advanced materials. This document details the compound's properties, synthesis, and primary applications, with a focus on its role in Stille coupling reactions for the creation of high-performance organic semiconductors.

Chemical Properties and Safety Information

5,5'-Bis(tributyIstannyl)-2,2'-bithiophene is an organotin compound that serves as a crucial monomer for the synthesis of various conjugated polymers. Its chemical structure features a 2,2'-bithiophene core functionalized with two tributyIstannyl groups at the 5 and 5' positions. These tributyIstannyl groups are the reactive sites for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties



| Property | Value | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number | 171290-94-1 | |
| Molecular Formula | C32H58S2Sn2 | - |
| Molecular Weight | 744.35 g/mol | - |
| Appearance | Liquid | - |
| Density | 1.217 g/mL at 25 °C | - |
| Flash Point | > 110 °C (>230 °F) - closed cup | - |
| Purity | ≥97% | - |

Table 2: Safety and Hazard Information



| Hazard Statement | GHS Classification | Precautionary Statement |
|---|---|-------------------------|
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P202, P273, P280 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P301 + P310 |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P302 + P352 + P312 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | P305 + P351 + P338 |
| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | | |

Data sourced from Sigma-Aldrich.

Synthesis and Experimental Protocols

The most common method for synthesizing **5,5'-Bis(tributyIstannyl)-2,2'-bithiophene** involves a two-step process: the lithiation of 2,2'-bithiophene followed by stannylation.

Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

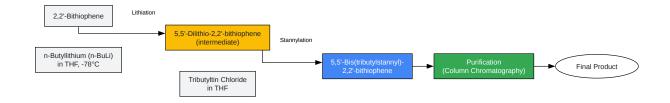
Experimental Protocol:

• Lithiation: Dissolve 2,2'-bithiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone



bath. To this solution, add two equivalents of a strong lithium base, such as n-butyllithium (n-BuLi), dropwise while maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete dilithiation.

- Stannylation: In a separate flask, dissolve two equivalents of tributyltin chloride in anhydrous THF under an inert atmosphere. Add this solution dropwise to the dilithiated bithiophene solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.



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Caption: Synthetic workflow for **5,5'-Bis(tributylstannyl)-2,2'-bithiophene**.

Applications in Stille Coupling Reactions

5,5'-Bis(tributyIstannyl)-2,2'-bithiophene is a cornerstone monomer in the synthesis of conjugated polymers via the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bithiophene unit and a suitable organic halide, leading to the formation of extended π -conjugated systems. These resulting polymers are



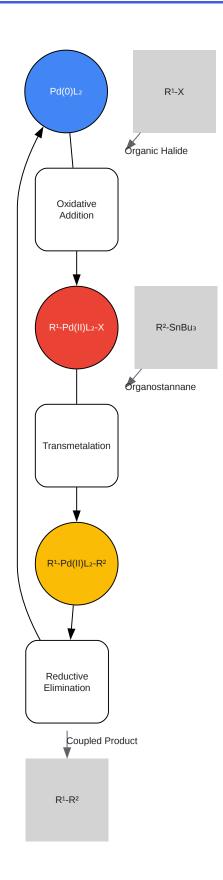
integral to the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

General Protocol for Stille Coupling Polymerization

Experimental Protocol:

- Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of 5,5'Bis(tributyIstannyI)-2,2'-bithiophene and a dihaloaromatic or dihaloheteroaromatic
 comonomer in an anhydrous and degassed solvent such as toluene or N,Ndimethylformamide (DMF).
- Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃, to the reaction mixture. The catalyst loading is usually between 1-5 mol%.
- Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
- Polymer Precipitation and Purification: After cooling to room temperature, precipitate the
 polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. Collect
 the polymer by filtration and wash it extensively with solvents to remove residual catalyst and
 unreacted monomers. The polymer may be further purified by Soxhlet extraction.





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